molecular formula C23H23FN2O4S B2763383 N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide CAS No. 451506-61-9

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Cat. No. B2763383
CAS RN: 451506-61-9
M. Wt: 442.51
InChI Key: QTKNBCLTLZUXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide, also known as E7090, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound exhibits a high level of selectivity for specific protein targets, making it a promising candidate for targeted therapies.

Scientific Research Applications

Alzheimer's Disease Research

One significant application of a compound closely related to N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is in the field of Alzheimer's disease research. The use of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a similar molecular imaging probe, in conjunction with positron emission tomography (PET), has proven effective in quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This approach has highlighted significant decreases in receptor densities in key brain regions, correlating with clinical symptom severity and other neuropathological measures (Kepe et al., 2006).

Electrochromic and Electrofluorescent Materials

Another research area involves the development of electroactive materials. Polyamides containing bis(diphenylamino)-fluorene units, synthesized from compounds structurally related to N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide, have shown excellent solubility and thermal stability. These materials exhibit unique multicolor electrochromic characteristics and strong fluorescence, making them suitable for applications in electrochromic devices and sensors (Sun et al., 2016).

Synthesis of Complex Organic Compounds

The compound's related structures have been utilized in the synthesis of complex organic molecules like benzo[a]quinolizidines. These syntheses involve stereoselective radical cascade approaches, demonstrating the compound's utility in creating structurally intricate and potentially bioactive molecules (Ishibashi et al., 1999).

Serotonin 1A Receptor Antagonists

Similar compounds have been synthesized and studied for their biological properties as serotonin 1A receptor antagonists. This research is crucial for understanding and potentially treating conditions related to serotonin dysregulation (Lang et al., 1999).

Histone Deacetylase Inhibition

Benzamide derivatives, including those structurally similar to N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide, have been explored for their potential as histone deacetylase inhibitors, showing marked in vivo antitumor activity against human tumors. This research opens avenues for new cancer therapies (Saito et al., 1999).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-19-10-8-18(9-11-19)26-23(27)21-16-20(12-13-22(21)24)31(28,29)25-15-14-17-6-4-3-5-7-17/h3-13,16,25H,2,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKNBCLTLZUXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.